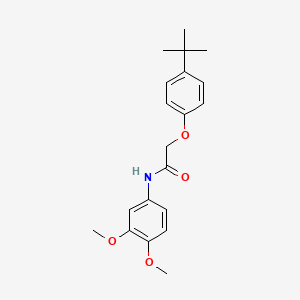
2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in scientific research for its potential therapeutic applications. It belongs to the class of kinase inhibitors and has been found to target the Bruton's tyrosine kinase (BTK) pathway. In
作用機序
2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide is a BTK inhibitor that binds to the active site of BTK and prevents its phosphorylation. This inhibition leads to the suppression of B cell receptor signaling and ultimately results in the suppression of B cell proliferation and survival. 2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been found to be highly specific for BTK and does not affect other kinases in the BTK pathway.
Biochemical and Physiological Effects:
2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been found to have significant biochemical and physiological effects in preclinical studies. It has been shown to inhibit B cell proliferation and survival, reduce the production of inflammatory cytokines, and enhance the activity of T cells. These effects are attributed to the suppression of B cell receptor signaling and the modulation of the immune system.
実験室実験の利点と制限
2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has several advantages for lab experiments, including its high specificity for BTK, its ability to penetrate cell membranes, and its low toxicity. However, there are also limitations to its use, including its limited solubility in aqueous solutions and its short half-life in vivo.
将来の方向性
There are several future directions for the research and development of 2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide. One potential application is in the treatment of B cell malignancies, such as chronic lymphocytic leukemia and mantle cell lymphoma. Another potential application is in the treatment of autoimmune disorders, such as rheumatoid arthritis and lupus. Further studies are needed to optimize the synthesis and formulation of 2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide and to evaluate its safety and efficacy in clinical trials.
Conclusion:
In conclusion, 2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide is a small molecule inhibitor that has gained significant attention in scientific research for its potential therapeutic applications. It has been found to target the BTK pathway and has significant biochemical and physiological effects. While there are advantages and limitations to its use, there are also several future directions for its research and development. 2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has the potential to be a valuable tool in the treatment of various diseases, and further studies are needed to evaluate its safety and efficacy.
合成法
The synthesis of 2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide involves a multi-step process that includes the reaction of 4-tert-butylphenol with 3,4-dimethoxybenzaldehyde to form the intermediate 2-(4-tert-butylphenoxy)-3,4-dimethoxybenzaldehyde. This intermediate is then reacted with ethyl acetate and ammonium acetate to form the final product, 2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide. The synthesis method has been optimized for purity and yield, and the final product has been characterized using various spectroscopic techniques.
科学的研究の応用
2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. Preclinical studies have shown that 2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide can inhibit BTK activity, which is essential for the survival and proliferation of B cells. This inhibition leads to the suppression of B cell receptor signaling, which is implicated in the pathogenesis of various diseases.
特性
IUPAC Name |
2-(4-tert-butylphenoxy)-N-(3,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-20(2,3)14-6-9-16(10-7-14)25-13-19(22)21-15-8-11-17(23-4)18(12-15)24-5/h6-12H,13H2,1-5H3,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKCJSYINQUPLNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

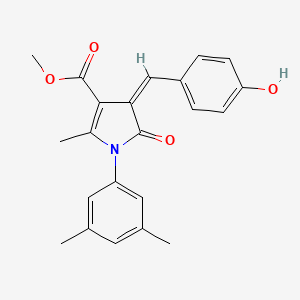
![[4-({[2-(2-methoxyethyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B5132992.png)
![2-(benzylamino)-3-{[3-(2-methoxyethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B5132993.png)
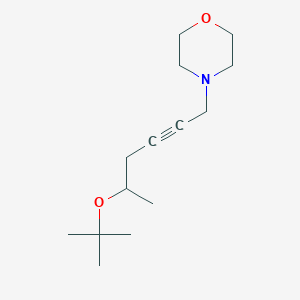
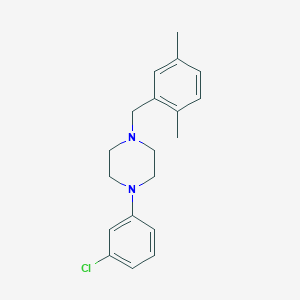
![isobutyl 4-[2-(benzyloxy)phenyl]-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5133020.png)
![N-(2-{[4,6-bis(ethylamino)-1,3,5-triazin-2-yl]oxy}ethyl)-N'-(4-chlorophenyl)urea](/img/structure/B5133028.png)
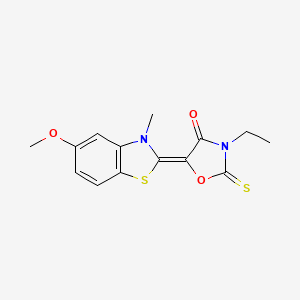
![1-(2,4-dichlorobenzoyl)-N-[3-(methylthio)phenyl]-4-piperidinecarboxamide](/img/structure/B5133058.png)
![4-[4-(1-naphthyloxy)butyl]morpholine oxalate](/img/structure/B5133061.png)
![N-({1-[(2-isopropyl-1,3-thiazol-4-yl)carbonyl]-3-piperidinyl}methyl)-3,5-dimethoxybenzamide](/img/structure/B5133063.png)
![2-[(2-fluorobenzoyl)amino]-N-(4-methylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B5133066.png)
![5-[4-(allyloxy)-3-iodo-5-methoxybenzylidene]-1-(2,4-dichlorophenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5133070.png)
![methyl 4-{5-[(methyl{[1-(2-methylphenyl)-1H-pyrazol-4-yl]methyl}amino)methyl]-1,2,4-oxadiazol-3-yl}benzoate](/img/structure/B5133072.png)